molecular formula C6H9N3 B143856 2-(Aminomethyl)-5-methylpyrazine CAS No. 132664-85-8

2-(Aminomethyl)-5-methylpyrazine

Cat. No. B143856
CAS RN: 132664-85-8
M. Wt: 123.16 g/mol
InChI Key: MPBCUCGKHDEUDD-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-methylpyrazine is a derivative of the pyrazine family, which is a class of organic compounds characterized by a six-membered ring with two nitrogen atoms at opposite positions in the ring. The specific compound of interest, while not directly studied in the provided papers, is closely related to compounds such as 2-amino-3-methyl-5-nitropyridine and 2-amino-5-methylpyridine, which have been the subject of quantum chemical studies and spectroscopic investigations . These studies provide insights into the molecular structure, vibrational modes, and electronic properties that could be relevant to understanding 2-(Aminomethyl)-5-methylpyrazine.

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-3-phenylpyrazine, involves the introduction of functional groups to the pyrazine ring, which can be achieved through various organic synthesis methods . While the exact synthesis of 2-(Aminomethyl)-5-methylpyrazine is not detailed in the provided papers, similar synthetic strategies could be employed, such as nucleophilic substitution reactions or reductive amination techniques.

Molecular Structure Analysis

Quantum chemical calculations, such as those performed on 2-amino-3-methyl-5-nitropyridine using density functional theory (DFT), can provide detailed information on the energy and molecular structure of pyrazine derivatives . These calculations can predict the optimized geometry of the molecule, vibrational frequencies, and the potential energy distribution (PED) of the fundamental modes, which are essential for understanding the molecular structure of 2-(Aminomethyl)-5-methylpyrazine.

Chemical Reactions Analysis

The chemical reactivity and potential reactions of pyrazine derivatives can be inferred from studies on similar compounds. For instance, the photoinduced amino-imino tautomerism of 2-amino-5-methylpyridine demonstrates the dynamic behavior of such molecules under UV irradiation, which could be relevant to the reactivity of 2-(Aminomethyl)-5-methylpyrazine . Additionally, the use of 2-amino-3-phenylpyrazine as a fluorescence labeling reagent for saccharides indicates the potential for derivatization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives can be characterized through spectroscopic methods, as demonstrated by the FTIR and FT-Raman spectra of 2-amino-3-methyl-5-nitropyridine . These techniques, along with UV-Visible spectroscopy and time-dependent DFT (TD-DFT) studies, can provide insights into the electronic properties, such as HOMO and LUMO energies, and the electron density distribution of the compound. The molecular electrostatic potential (MEP) analysis and frontier molecular orbital (FMO) analysis are also valuable tools for identifying chemical reactive sites .

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

2-(Aminomethyl)-5-methylpyrazine and its derivatives, such as 5-methylpyrazine-2-carboxylic acid, are crucial in pharmaceutical synthesis. These compounds serve as important intermediates in the preparation of various pharmaceutical products. The methods for synthesizing these intermediates include chemical, electrochemical, and microbial approaches, with chemical synthesis being the most widely used method (Bai Jin-quan, 2013).

Corrosion Inhibition

Pyrazine derivatives, including 2-(aminomethyl)-5-methylpyrazine, have been studied for their corrosion inhibition properties. These compounds demonstrate significant potential in protecting steel from corrosion, particularly in acidic environments. This application is particularly important in industrial settings, where corrosion can be a major issue (Obot & Gasem, 2014).

Green Synthesis Methods

Environmentally friendly synthesis methods for pyrazine derivatives have been developed. For example, 2-hydroxymethyl-5-methylpyrazine has been synthesized from biomass-derived compounds through green chemistry approaches. These methods aim to reduce environmental impact while maintaining high product yield and efficiency (Song et al., 2017).

DNA Interaction Studies

Studies have explored the interaction between zinc complexes of certain pyrazine derivatives and DNA. Understanding these interactions is crucial for developing new pharmaceuticals and understanding the molecular mechanisms of existing drugs (Fangying Wu et al., 2009).

Antibacterial Activities

Derivatives of 5-methylpyrazine, closely related to 2-(aminomethyl)-5-methylpyrazine, have been synthesized and tested for antibacterial activities. These compounds show promising results against various bacterial strains, indicating their potential use in developing new antibacterial agents (P. Makhija, 2009).

Molecular Dynamics and Density Functional Theory

Molecular dynamics and density functional theory studies on pyrazine derivatives provide insights into their molecular properties. These studies are crucial for understanding the behavior of these compounds in various chemical and physical contexts, which is essential for their application in different scientific domains (Sourav Kr et al., 2014).

Antimicrobial and Antitumor Activities

Pyrazine derivatives are being explored for their antimicrobial and antitumor activities. The synthesis of new compounds with these activities could lead to significant advancements in medical treatments (H. Behbehani et al., 2011).

Mechanism of Action

Target of Action

The primary targets of 2-(Aminomethyl)-5-methylpyrazine are bacterial membranes . This compound belongs to the class of cationic polymers, which are considered the last frontier in antibacterial development . These polymers have several advantages, including a low propensity for emergence of resistance and a rapid bactericidal effect .

Mode of Action

2-(Aminomethyl)-5-methylpyrazine interacts with its targets, the bacterial membranes, leading to changes in their structure and function . The compound’s mode of action is thought to involve the disruption of bacterial membrane integrity, leading to cell death .

Biochemical Pathways

It is known that the compound’s action disrupts the normal functioning of bacterial cells, leading to their death . The downstream effects of this action include the inhibition of bacterial growth and proliferation .

Pharmacokinetics

Similar compounds are known to have good bioavailability and are rapidly distributed throughout the body . The impact of these properties on the compound’s efficacy and safety profile is subject to ongoing research.

Result of Action

The primary result of the action of 2-(Aminomethyl)-5-methylpyrazine is the death of bacterial cells . By disrupting the integrity of bacterial membranes, the compound causes cell lysis and death, effectively inhibiting bacterial growth and proliferation .

Action Environment

The action, efficacy, and stability of 2-(Aminomethyl)-5-methylpyrazine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s activity . Additionally, the presence of other substances, such as proteins or salts, can also impact the compound’s action .

properties

IUPAC Name

(5-methylpyrazin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-3-9-6(2-7)4-8-5/h3-4H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBCUCGKHDEUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373396
Record name 2-(Aminomethyl)-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-5-methylpyrazine

CAS RN

132664-85-8
Record name 2-(Aminomethyl)-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Aminomethyl)-5-methylpyrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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